Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride

Description

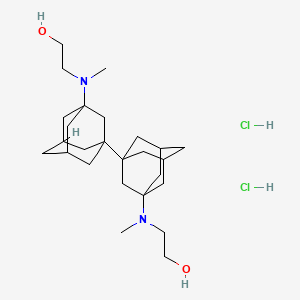

This compound is a diethanolamine derivative featuring a rigid 1,1'-biadamantane core connected via methylimino (-N-CH2-) linkages to two ethanol groups, with dihydrochloride salt formation enhancing its solubility . The biadamantane structure, composed of two fused adamantane units, imparts exceptional thermal stability and steric bulk, distinguishing it from simpler aliphatic or aromatic analogs.

Properties

CAS No. |

36520-95-3 |

|---|---|

Molecular Formula |

C26H46Cl2N2O2 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |

InChI |

InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |

InChI Key |

ADNOXTGIKQXGLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride typically involves:

Step 1: Preparation of the Parent Biadamantane Core

The 1,1'-biadamantane-3,3'-diyl scaffold is synthesized or procured as a key intermediate. This core consists of two adamantane units linked at the 1,1' positions with functionalization at the 3,3' positions.Step 2: Introduction of Methylimino Ethanol Groups

The bis(methylimino)diethanol moieties are introduced via nucleophilic substitution or reductive amination reactions. This involves reacting the biadamantane core bearing suitable leaving groups (e.g., halides or aldehydes at the 3,3' positions) with methylaminoethanol or its derivatives.Step 3: Formation of the Dihydrochloride Salt

The free base form (Ethanol, 2,2'-(1,1'-biadamantane-3,3'-diyl)bis(methylimino)di-) is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent, typically ethanol or anhydrous ether, to improve stability and solubility.

Detailed Preparation Method (Inferred from Literature and Analogous Compounds)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Synthesis of 1,1'-biadamantane-3,3'-diyl intermediate | Starting from adamantane derivatives, via halogenation and coupling reactions under controlled conditions | Formation of the biadamantane core with reactive sites at 3,3' positions |

| 2. Reductive amination with methylaminoethanol | React biadamantane intermediate with methylaminoethanol in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in anhydrous solvent (e.g., methanol or ethanol) | Introduction of the bis(methylimino)diethanol substituents by reductive amination of aldehyde or ketone functional groups |

| 3. Salt formation | Treat the free base with excess hydrochloric acid (HCl) in ethanol or ether at low temperature | Formation of the dihydrochloride salt to enhance compound stability and crystallinity |

This synthetic route is consistent with the preparation of related adamantane-based bis-aminoethanol compounds and their hydrochloride salts, as documented in medicinal chemistry protocols.

Data Table Summarizing Key Properties and Preparation Notes

Analytical and Research Context

The compound’s structure and properties are well-characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming the bis(methylimino)diethanol substitution on the biadamantane scaffold.

The dihydrochloride salt form improves the compound's solubility and handling properties, which is critical for biological assays and medicinal chemistry applications.

Toxicological data indicate a relatively low LD50 in rodents, suggesting potent biological activity that warrants careful handling and further pharmacological study.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carbonyl compounds.

Reduction: Reduction reactions can convert the imino groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride exhibits notable biological activities:

- Toxicity Studies : In rodent models, it has shown a lethal dose (LD50) of 35 mg/kg when administered intraperitoneally. Behavioral effects observed include rigidity and antipsychotic-like behaviors, suggesting potential neuropharmacological implications.

- Pharmacological Potential : Preliminary studies indicate that the compound may interact with neurotransmitter systems, warranting further investigation into its mechanisms of action and therapeutic applications.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for various medicinal applications:

- Antipsychotic Research : Given its behavioral effects in animal models, it may serve as a lead compound for developing new antipsychotic medications.

- Neuroprotective Agents : Its structural similarities to other adamantane derivatives suggest potential neuroprotective properties that could be explored in treating neurodegenerative diseases.

Materials Science Applications

In materials science, the compound's unique structure may lend itself to applications in:

- Nanomaterials : The biadamantane framework can be utilized in the design of nanostructured materials with specific electronic or optical properties.

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce new functionalities.

Mechanism of Action

The mechanism of action for Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity. The ethanol and methylimino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physicochemical Comparison

Functional and Application Differences

Pharmaceutical Potential

Materials Science

Surfactant Behavior

- Octylimino Derivative : Acts as a nonionic surfactant due to its amphiphilic structure.

- Biadamantane Compound: Limited surfactant utility due to steric bulk but may stabilize nanoparticles via surface interactions.

Research Findings and Limitations

- Biadamantane Compound: No direct studies were located in the provided evidence, but adamantane derivatives are well-documented for enhancing drug bioavailability and polymer stability .

- MDEA : Extensively studied for gas treatment efficiency (e.g., 90% CO₂ absorption capacity under industrial conditions) .

- Azo Dyes: CI 21100 and CI 21108 () show restrictions in cosmetics due to toxicity concerns, highlighting the need for safety evaluations of novel analogs like the biadamantane compound.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₄H₃₁Cl₂N₂

- Molecular Weight : 294.34 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its components.

The adamantane core structure contributes to its unique properties, including stability and the ability to interact with biological membranes.

Research indicates that compounds derived from adamantane often exhibit a range of biological activities, including:

- Antiviral Activity : Adamantane derivatives have been explored as antiviral agents, particularly against influenza viruses. They work by inhibiting the viral M2 protein, which is crucial for viral uncoating and replication.

- Antitumor Activity : Some studies suggest that adamantane derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Pharmacological Effects

The pharmacological profile of ethanol derivatives of adamantane suggests several potential therapeutic applications:

- Neuroprotective Effects : Some studies have indicated that adamantane derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Cytotoxicity in Cancer Cells : Research has shown that certain adamantane derivatives can selectively induce cytotoxic effects in cancer cells while sparing normal cells.

Case Studies

- Antiviral Efficacy : A study demonstrated that a related adamantane derivative significantly reduced viral load in vitro against influenza A viruses. The compound inhibited the M2 ion channel function, leading to impaired viral replication.

- Cancer Cell Studies : In vitro assays using human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The study measured cell viability using MTT assays and assessed apoptosis through flow cytometry.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibition of M2 protein | , |

| Antitumor | Induction of apoptosis | , |

| Neuroprotective | Modulation of neurotrophic factors |

Table 2: Case Study Results

Q & A

Q. What are the recommended synthetic routes for Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride?

The synthesis involves two primary steps: (1) functionalization of the biadamantane core and (2) introduction of methyliminoethanol moieties followed by salt formation.

- Step 1 : The biadamantane core (3,3'-diyl) can be halogenated or oxidized to introduce reactive sites. For rigid polycyclic systems, methods analogous to adamantane derivatization (e.g., Friedel-Crafts alkylation or bromination) may apply .

- Step 2 : React the activated biadamantane with methylamine and ethylene oxide to form the bis(methylimino)diethanol structure. This mirrors the synthesis of methyliminodiethanol derivatives like Methyldiethanolamine (MDEA), where amine-ethanol coupling is achieved under controlled pH and temperature .

- Final Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Purity is ensured via recrystallization in polar aprotic solvents (e.g., DMSO/acetone mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential due to the compound’s complexity:

Q. What are the key considerations for ensuring the stability of this dihydrochloride salt during storage and experimental use?

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) are critical due to hygroscopicity .

- pH Sensitivity : The compound may decompose in alkaline conditions (pH >8). Buffered solutions (pH 4–6) are recommended for biological assays .

- Thermal Stability : Differential Scanning Calorimetry (DSC) data from analogous dihydrochloride salts show decomposition above 150°C. Avoid prolonged heating during solvent removal .

Advanced Research Questions

Q. How does the rigid biadamantane core influence the compound’s physicochemical properties and reactivity?

The biadamantane structure imparts:

- Enhanced Lipophilicity : LogP values increase compared to linear analogues, improving membrane permeability (critical for drug delivery studies) .

- Steric Hindrance : Reduces nucleophilic attack on the methylimino groups, enhancing stability in protic solvents.

- Symmetry Effects : Simplifies NMR spectra but complicates X-ray crystallography due to disorder in crystal packing .

Q. What methodological approaches are used to study the compound’s potential in forming host-guest complexes?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with cyclodextrins or cucurbiturils. The adamantane moiety is known for high-affinity interactions with β-cyclodextrin (Kd ~10 M) .

- Fluorescence Quenching : Monitor changes in emission when the compound interacts with aromatic hosts (e.g., calixarenes) .

- Molecular Dynamics (MD) Simulations : Predict binding modes using force fields parameterized for adamantane derivatives .

Q. How can contradictions in solubility data across different studies be resolved?

Discrepancies often arise from solvent polarity and temperature effects. A standardized protocol is recommended:

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 5.2 ± 0.3 | 25°C, pH 5.5 | |

| DMSO | 120 ± 10 | 25°C | |

| Ethanol | 25 ± 2 | 25°C |

Q. What computational methods are employed to predict the compound’s behavior in biological systems?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., protonation of imino groups) .

- Pharmacokinetic Modeling : Predict ADMET properties using software like SwissADME. Key parameters: High gastrointestinal absorption (Biadamantane enhances permeability) but moderate blood-brain barrier penetration .

- Docking Studies : Simulate interactions with target proteins (e.g., viral proteases) using AutoDock Vina. The rigid core may limit conformational flexibility, requiring ensemble docking approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.